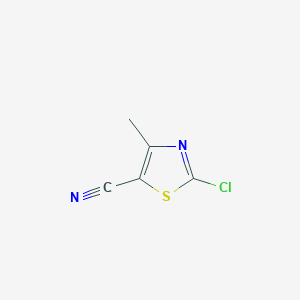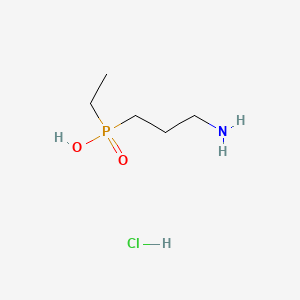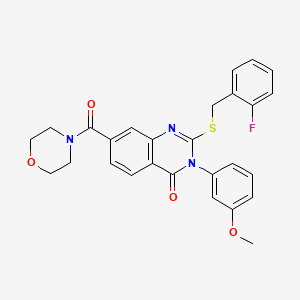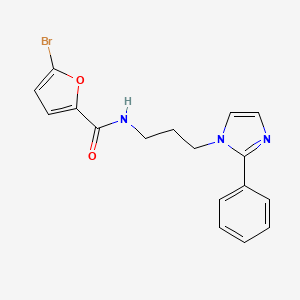
5-Thiazolecarbonitrile,2-chloro-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Thiazolecarbonitrile,2-chloro-4-methyl-” is a chemical compound with the molecular formula C5H3ClN2S and a molecular weight of 158.61 . It is also known by the synonym "2-Chloro-4-methyl-thiazole-5-carbonitrile" .
Synthesis Analysis
While specific synthesis methods for “5-Thiazolecarbonitrile,2-chloro-4-methyl-” were not found, thiazole derivatives in general have been synthesized using various methods. For example, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
The molecular structure of “5-Thiazolecarbonitrile,2-chloro-4-methyl-” consists of a five-membered heterocyclic ring containing one sulfur and one nitrogen atom . The compound is part of the thiazole class of compounds, which are important in medicinal chemistry due to their wide range of applications .Physical And Chemical Properties Analysis
“5-Thiazolecarbonitrile,2-chloro-4-methyl-” has a molecular weight of 158.61 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Applications De Recherche Scientifique
Medicinal Chemistry
The compound 5-Thiazolecarbonitrile, 2-chloro-4-methyl-, is a valuable scaffold in medicinal chemistry due to its presence in thiazole, a core structure found in many biologically active compounds. Thiazoles are known for their diverse biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The modification of thiazole derivatives can lead to new molecules with potent antitumor, antioxidant, and antimicrobial properties, which are crucial in drug design and discovery .
Agrochemicals
In the agrochemical industry, thiazole derivatives, including 5-Thiazolecarbonitrile, 2-chloro-4-methyl-, are utilized for their potential as fungicides and biocides. These compounds can be engineered to target specific pests and diseases, improving crop protection and yield .
Industrial Processes
Thiazole derivatives are also applied in industrial processes as chemical reaction accelerators and catalysts. Their ability to facilitate various chemical reactions makes them integral to manufacturing processes, including the production of polymers and other chemicals .
Photographic Sensitizers
The thiazole ring is a component in photographic sensitizers, which are chemicals used to increase the sensitivity of photographic films. This application is particularly important in the field of photography and imaging technologies .
Drug Design
5-Thiazolecarbonitrile, 2-chloro-4-methyl- plays a significant role in drug design due to the thiazole ring’s capacity for chemical modification, which allows for the creation of a wide range of therapeutic agents. Its derivatives are found in drugs that treat various conditions, from infections to chronic diseases .
Biological Studies
In biological research, thiazole derivatives are used to study microbial resistance and the mechanisms of action of various bioactive molecules. They serve as key components in assays and experimental treatments, contributing to our understanding of biological processes and disease pathology .
Antioxidant Properties
Research has shown that certain thiazole derivatives exhibit potent antioxidant activity. This property is valuable in the development of treatments for oxidative stress-related conditions, including aging and degenerative diseases .
Antimicrobial Activity
Thiazole derivatives have been studied for their antimicrobial properties, with some compounds showing strong inhibition against both Gram-positive and Gram-negative bacteria. This makes them potential candidates for developing new antibiotics to combat resistant strains .
Mécanisme D'action
Target of Action
The primary target of 5-Thiazolecarbonitrile,2-chloro-4-methyl- (also known as CMIT) is microbial isolates found in aircraft fuel systems . The compound acts as a biocide, effectively inhibiting the growth and proliferation of these microbes .
Mode of Action
CMIT interacts with its microbial targets through a process of inhibition. Electrochemical studies have shown that CMIT acts as a cathodic inhibitor . This means it prevents the reduction reactions that would normally occur on the cathode in a corrosion cell, thereby inhibiting microbial-induced corrosion .
Biochemical Pathways
It’s known that thiazoles, a class of compounds to which cmit belongs, have diverse biological activities . They can act as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant agents . The specific effects depend on the substituents on the thiazole ring .
Pharmacokinetics
It’s known that cmit exhibits certain levels of short-term and long-term corrosion inhibition effects at concentrations of 100 mg l −1 and 60 mg l −1, respectively . This suggests that the compound has a significant presence and stability in the system over time.
Result of Action
The primary result of CMIT’s action is the inhibition of microbial growth in aircraft fuel systems . This leads to a decrease in microbiological influenced corrosion (MIC), which can cause serious damage to these systems .
Action Environment
The effectiveness of CMIT can be influenced by various environmental factors. For instance, the unique properties of aircraft fuel systems, such as the presence of liquid water and the formation of a kerosene–water system, can affect the compound’s action, efficacy, and stability
Propriétés
IUPAC Name |
2-chloro-4-methyl-1,3-thiazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2S/c1-3-4(2-7)9-5(6)8-3/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVORKCSYJTITM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Thiazolecarbonitrile,2-chloro-4-methyl- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,4-Dichlorobenzyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole](/img/structure/B3015475.png)
![1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3015476.png)
![2-(3-Methylphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B3015477.png)
![1-(4-Fluorobenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3015478.png)
![2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid](/img/structure/B3015480.png)
![(Z)-ethyl 4-((cyclopentylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3015483.png)



![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3015489.png)
![5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3015490.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B3015492.png)
![1-acetylthio-2-[N-(tert-butoxycarbonyl)-N-methylamino]ethane](/img/structure/B3015494.png)
